(2-Chlorophenyl)-1-tert-butylamino-2-ethanol

Description

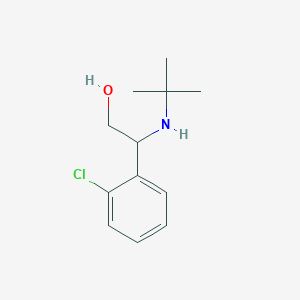

(2-Chlorophenyl)-1-tert-butylamino-2-ethanol (CAS: 56776-01-3 as its hydrochloride salt) is a β-amino alcohol derivative characterized by a 2-chlorophenyl group attached to an ethanol backbone substituted with a tert-butylamino group at the C1 position. This structure is analogous to pharmaceutical β-adrenergic blockers, where the arylchloro group and amino-alcohol moiety are critical for receptor interaction . The hydrochloride salt form (as referenced in ) suggests pharmaceutical relevance, likely enhancing solubility and stability for therapeutic use .

Properties

IUPAC Name |

2-(tert-butylamino)-2-(2-chlorophenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18ClNO/c1-12(2,3)14-11(8-15)9-6-4-5-7-10(9)13/h4-7,11,14-15H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCUOCDSZJSGJJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(CO)C1=CC=CC=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chlorophenyl)-1-tert-butylamino-2-ethanol typically involves the reaction of 2-chlorophenyl magnesium bromide with tert-butylamine, followed by the addition of ethylene oxide. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(2-Chlorophenyl)-1-tert-butylamino-2-ethanol can undergo various chemical reactions, including:

Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to remove the chlorinated phenyl group or to convert the ethanol moiety to an ethane group.

Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: 2-Chlorophenyl-1-tert-butylamino-2-aldehyde or 2-chlorophenyl-1-tert-butylamino-2-carboxylic acid.

Reduction: 2-Chlorophenyl-1-tert-butylamino-2-ethane.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Chlorophenyl)-1-tert-butylamino-2-ethanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)-1-tert-butylamino-2-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pathways involved can include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key structural analogs and their differentiating features include:

| Compound Name | Substituent Variations | Molecular Formula | Molecular Weight (g/mol) | CAS Number | LogP* |

|---|---|---|---|---|---|

| Target Compound | 2-chlorophenyl, tert-butylamino, ethanol backbone | C₁₂H₁₇ClNO | 229.72 (free base) | 56776-01-3† | ~2.5 (est.) |

| 1-(3-Chlorophenyl)-2-(isopropylamino)ethanol | 3-chlorophenyl, isopropylamino (less bulky) | C₁₁H₁₆ClNO | 213.71 | 23299-18-5 | 1.8–2.0 |

| 2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol | 3-chlorophenyl, propanol backbone (elongated chain) | C₁₃H₂₀ClNO | 241.76 | 119802-68-5 | 3.0–3.2 |

| 4-(2-(tert-butylamino)-1-hydroxyethyl)-3-chloro-2-methoxyphenol | Additional methoxy and hydroxyl groups (enhanced polarity) | C₁₃H₂₀ClNO₃ | 273.76 | 83847-89-6 | 2.87 |

*LogP values estimated or derived from analogs (e.g., ). †Hydrochloride salt form (C₁₂H₁₇ClNO·HCl) has a molecular weight of 266.19 .

Key Observations:

- Chlorophenyl Position: The 2-chlorophenyl group in the target compound may confer distinct steric and electronic effects compared to 3-chlorophenyl analogs (e.g., ). For instance, 3-chlorophenyl derivatives are common in β-blockers like propranolol, where substituent position affects receptor binding affinity .

- Backbone Modifications: Elongating the ethanol backbone to propanol () increases molecular weight and may alter pharmacokinetics, such as metabolic stability or half-life.

Stereochemical Considerations

Stereochemistry significantly impacts bioactivity in amino-alcohols. For example, enantiomers of 1,3-benzoxazines () exhibit divergent receptor interactions, with (S,S) configurations showing higher potency .

Biological Activity

(2-Chlorophenyl)-1-tert-butylamino-2-ethanol is a chemical compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound, and it has the molecular formula . The presence of a chlorophenyl group and a tert-butylamino moiety contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The compound is believed to modulate neurotransmitter systems and exhibit anti-inflammatory properties through the inhibition of specific signaling pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For example, studies have shown that related aminomethylphenols possess potent antimalarial effects against both chloroquine-sensitive and resistant strains of Plasmodium falciparum with IC50 values in the low nanomolar range . This suggests that this compound may also exhibit similar antimicrobial properties.

Anticancer Potential

The compound's potential as an anticancer agent has been explored in various studies. Derivatives containing chlorophenyl groups have demonstrated cytotoxic effects against cancer cell lines, indicating that this compound could inhibit cancer cell proliferation through apoptosis induction or cell cycle arrest.

Inhibition of Enzymatic Activity

Inhibitory effects on specific enzymes have also been documented. For instance, related compounds have shown the ability to inhibit human glutathione S-transferases (GSTs), which play a crucial role in detoxification processes . The inhibition of GSTs can lead to increased sensitivity of cancer cells to chemotherapeutic agents.

Study 1: Antimalarial Activity

A study investigating the antimalarial effects of aminomethylphenol derivatives found that compounds structurally related to this compound were effective against P. berghei in rodent models. The study reported an effective dose (ED50) of 2.2 mg/kg/day, highlighting the potential therapeutic applications of this class of compounds .

Study 2: Cytotoxicity Assays

Cytotoxicity assays conducted on human cell lines such as HEK293 and HepG2 revealed that related compounds exhibited significant cytotoxic effects at varying concentrations. The alamarBlue assay demonstrated dose-dependent inhibition, suggesting that this compound could be further evaluated for its anticancer properties .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.